Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate
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Overview
Description
Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate is a chemical compound with the molecular formula C12H16BrNO3. It is a derivative of propanoate, featuring an amino group, a bromo-substituted methoxyphenyl group, and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The aldehyde and acetoacetate undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.
Amination: The β-keto ester is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: The final step involves esterification with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of de-brominated products or other reduced derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate: Similar structure but lacks the bromo group.
Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate: Similar structure but lacks the amino group.
Uniqueness
Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate is unique due to the presence of both the amino and bromo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Biological Activity
Ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate oxalate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H18BrNO7
- Molecular Weight : 392.2 g/mol
- CAS Number : 167834-29-9
The compound features a brominated phenyl group and an amino acid derivative, which can influence its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.
- Hydrophobic Interactions : The ethyl and bromo groups contribute to hydrophobic interactions, which can stabilize the compound within lipid membranes or protein structures.
These interactions may modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antioxidant Properties
Research indicates that compounds containing oxalate moieties may exhibit antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activities. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways, indicating that this compound could be beneficial in managing inflammatory conditions .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that related compounds were effective against resistant strains of bacteria, highlighting the therapeutic potential of such derivatives in antibiotic development .
- Oxidative Stress Studies : In vivo experiments have shown that compounds like this compound can reduce markers of oxidative stress in animal models, suggesting protective roles against kidney stone formation linked to hyperoxaluria .
- Inflammation Models : Experimental models indicated that related compounds could significantly downregulate inflammatory markers in induced models of arthritis, suggesting their potential use in anti-inflammatory therapies .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 3-amino-3-(2-methylphenyl)propanoate | Similar amino acid derivative | Moderate antimicrobial activity |
Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate | Hydroxy group enhances reactivity | Strong antioxidant properties |
Ethyl 3-amino-3-(2-isopropylphenyl)propanoate | Isopropyl enhances hydrophobicity | Notable anti-inflammatory effects |
Properties
Molecular Formula |
C14H18BrNO7 |
---|---|
Molecular Weight |
392.20 g/mol |
IUPAC Name |
ethyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;oxalic acid |
InChI |
InChI=1S/C12H16BrNO3.C2H2O4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8;3-1(4)2(5)6/h4-6,10H,3,7,14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
DHBQGMMVGOHCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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